molecular formula C15H14N2O3 B13869872 2-(6-Benzamidopyridin-3-yl)propanoic acid

2-(6-Benzamidopyridin-3-yl)propanoic acid

Cat. No.: B13869872
M. Wt: 270.28 g/mol
InChI Key: LYKIVPJGJQUWMK-UHFFFAOYSA-N
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Description

2-(6-Benzamidopyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzamide group attached to the pyridine ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzamidopyridin-3-yl)propanoic acid typically involves the following steps:

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting 6-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the benzamidopyridine is reacted with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzamidopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the benzamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Benzamidopyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Benzamidopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in protein structures, modulating their function. The propanoic acid moiety can participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar in structure but lacks the benzamide group.

    2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): Similar in having a propanoic acid moiety but differs in the aromatic ring structure.

Uniqueness

2-(6-Benzamidopyridin-3-yl)propanoic acid is unique due to the presence of both a benzamide group and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(6-benzamidopyridin-3-yl)propanoic acid

InChI

InChI=1S/C15H14N2O3/c1-10(15(19)20)12-7-8-13(16-9-12)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,16,17,18)

InChI Key

LYKIVPJGJQUWMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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